N-(4-carbamoylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide
Description
N-(4-Carbamoylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by two distinct aromatic substituents:
- Quinoline Core: The quinoline scaffold is substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 4-position with a carboxamide moiety.
This compound is hypothesized to exhibit biological activity due to the quinoline framework, which is commonly associated with antimicrobial, anticancer, and anti-inflammatory properties . The 3,4-dimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the carbamoylphenyl moiety could influence target binding specificity.
Properties
Molecular Formula |
C25H21N3O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O4/c1-31-22-12-9-16(13-23(22)32-2)21-14-19(18-5-3-4-6-20(18)28-21)25(30)27-17-10-7-15(8-11-17)24(26)29/h3-14H,1-2H3,(H2,26,29)(H,27,30) |
InChI Key |
YGHCHDFPFNGDCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N)OC |
Origin of Product |
United States |
Biological Activity
N-(4-carbamoylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of its synthesis, biological evaluation, and structure-activity relationships based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with commercially available anthranilic acids.
- Carboxamide Formation : The carboxylic acid group is converted into an active benzotriazolyl ester, which is then reacted with dimethyl malonate to form quinolinone derivatives.
- Final Product : The final amide is formed by heating the quinolinone esters with an appropriate amine in a solvent like toluene .
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound exhibited significant antibacterial activity, particularly against S. aureus and Bacillus subtilis, with comparative studies showing enhanced efficacy over standard antibiotics like ampicillin and gentamicin .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 18 | Higher |
| Escherichia coli | 15 | Comparable |
| Pseudomonas aeruginosa | 10 | Lower |
Cytotoxicity Studies
In vitro cytotoxicity studies using mouse macrophage cell lines (RAW 264.7) indicated that the compound has low cytotoxicity, with IC50 values comparable to those of established antibiotics. This suggests a favorable safety profile for potential therapeutic applications .
Table 2: Cytotoxicity Results
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 98.2 |
| Ampicillin | 95.0 |
| Gentamicin | 100.0 |
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is influenced by their structural components. Modifications in the phenyl groups and the presence of functional groups such as carbamoyl and methoxy significantly affect their solubility and activity. Compounds with higher lipophilicity generally exhibited stronger antibacterial properties .
Case Studies
- Study on Antimycobacterial Activity : In a comparative study, this compound was tested against mycobacterial species including M. tuberculosis. Results indicated that it could potentially outperform standard treatments like isoniazid in specific contexts .
- Evaluation Against Cancer Cell Lines : Further investigations into the anticancer potential revealed that derivatives of this compound also showed promise in inhibiting cancer cell proliferation in various human cancer cell lines, indicating a multifaceted biological activity profile .
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of quinoline derivatives, including N-(4-carbamoylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide, as promising candidates for antimalarial therapy. The compound exhibits a novel mechanism of action by inhibiting translation elongation factor 2 in Plasmodium falciparum, which is critical for protein synthesis and parasite survival .
Case Study: Efficacy Against Malaria
A series of quinoline-4-carboxamide derivatives were evaluated for their antiplasmodial activity. The lead compound demonstrated low nanomolar potency against P. berghei in mouse models, achieving effective doses (ED90) below 1 mg/kg when administered orally over four days. This suggests that modifications to the quinoline scaffold can enhance pharmacokinetic properties and efficacy against malaria .
| Compound ID | EC50 (nM) | ED90 (mg/kg) | Mechanism of Action |
|---|---|---|---|
| DDD107498 | 120 | < 1 | Inhibition of PfEF2 |
| Compound 2 | < 10 | < 1 | Novel mechanism against multiple stages |
Anticancer Properties
The anticancer potential of quinoline derivatives has been extensively studied, particularly their effects on various cancer cell lines. The incorporation of the carboxamide group enhances the cytotoxicity of these compounds against breast cancer cells.
Case Study: Anticancer Activity Evaluation
In a study evaluating novel quinoline-4-carboxamide derivatives, compounds were synthesized and tested against the MDA-MB-231 breast cancer cell line using the MTT assay. The results indicated significant cytotoxic effects, with some derivatives exhibiting higher potency than traditional chemotherapeutics like cisplatin .
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5 | Induction of oxidative stress |
| Compound B | HCT116 | 3 | EGFR inhibition |
Antibacterial Activity
Quinoline derivatives also show promise as antibacterial agents. Studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
A recent investigation assessed the antibacterial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited significant inhibition zones, highlighting their potential as new antibacterial agents .
| Compound ID | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 0.5 µg/mL |
| Compound D | Escherichia coli | 1 µg/mL |
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and carbamoyl groups undergo hydrolysis under varying conditions:
Mechanistic Insights :
-
Acidic conditions protonate the amide oxygen, increasing electrophilicity for nucleophilic water attack .
-
Basic hydrolysis proceeds via hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.
Nucleophilic Substitution
The methoxy groups on the 3,4-dimethoxyphenyl substituent participate in nucleophilic demethylation:
Notable Findings :
-
Demethylation regioselectivity favors the 3-position due to steric hindrance at the 4-position.
-
Ammonia-mediated substitution requires polar aprotic solvents for optimal reactivity .
Oxidation Reactions
The quinoline core and methoxy groups are susceptible to oxidation:
| Oxidizing Agent | Conditions | Products | Key Outcomes |
|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 25°C, 2 hours | Quinoline N-oxide + 3,4-dimethoxybenzoic acid | Selective oxidation of the quinoline nitrogen and phenyl rings. |
| CrO<sub>3</sub> | Acetic acid, 60°C, 4 hours | 2-(3,4-Dihydroxyphenyl)quinoline-4-carboxamide | Complete demethylation of methoxy groups to hydroxyls. |
Mechanistic Pathways :
-
KMnO<sub>4</sub> generates electrophilic oxygen species for N-oxidation.
-
CrO<sub>3</sub> in acetic acid facilitates radical-mediated C–O bond cleavage.
Amide Bond Formation and Modification
The carboxamide group serves as a site for further derivatization:
Optimization Data :
-
HOBt/DCC coupling achieves higher yields than EDC/NHS methods due to reduced racemization .
-
Acylation at 0°C minimizes side reactions such as quinoline ring decomposition .
Cross-Coupling Reactions
The quinoline core participates in palladium-catalyzed coupling:
Challenges :
-
C2 and C4 positions exhibit lower reactivity in cross-coupling due to electron-withdrawing carboxamide groups .
Catalytic Hydrogenation
Selective reduction of the quinoline ring has been explored:
| Catalyst | Conditions | Products | Selectivity |
|---|---|---|---|
| PtO<sub>2</sub> | H<sub>2</sub> (1 atm), EtOH | 1,2,3,4-Tetrahydroquinoline derivative | Full reduction of the pyridine ring |
| Pd/C | H<sub>2</sub> (3 atm), THF | Partially reduced dihydroquinoline analog | Preference for C2–C3 bond hydrogenation |
Applications :
-
Hydrogenated analogs show improved solubility and altered pharmacokinetic profiles.
Stability Under Physiological Conditions
Studies indicate pH-dependent degradation pathways:
| pH | Half-Life | Primary Degradation Products |
|---|---|---|
| 1.2 | 2.1 hours | Quinoline-4-carboxylic acid + 4-aminobenzamide |
| 7.4 | 48 hours | <5% degradation |
Implications :
-
Acidic environments (e.g., stomach) accelerate hydrolysis, necessitating enteric coatings for oral delivery.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinoline-4-Carboxamide Derivatives
Physicochemical Properties
Substituents significantly impact melting points, solubility, and purity:
Table 2: Physicochemical Data of Selected Analogues
*Estimated based on analogues in .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-carbamoylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide, and how can purity be optimized?
Answer:
The synthesis of quinoline-4-carboxamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
- Key steps :
- Intermediate preparation : A bromophenyl-substituted quinoline precursor (e.g., N-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide) can be synthesized via Ullmann coupling or Pd-catalyzed cross-coupling .
- Amidation : Reacting the carboxylic acid derivative with 4-aminobenzamide under carbodiimide-mediated coupling (e.g., EDC/HOBt) to introduce the carbamoylphenyl group .
- Purity optimization :
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Essential for verifying substituent positions and confirming the absence of regioisomers. For example, quinoline protons appear as distinct doublets (δ 8.0–8.5 ppm), while dimethoxyphenyl groups show singlet peaks near δ 3.8–4.0 ppm .
- Single-crystal X-ray diffraction : Resolves structural ambiguities (e.g., torsion angles between quinoline and dimethoxyphenyl groups). Monoclinic crystal systems (space group P21/c) are common for similar derivatives, with lattice parameters comparable to those reported for 2-(4-methylphenyl)quinoline-4-carboxylic acid (e.g., a = 21.977 Å, b = 12.2295 Å) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 463.323 for the bromophenyl analog vs. experimental data) .
Advanced: How can researchers resolve contradictions in reported biological activity data for quinoline-4-carboxamide analogs?
Answer:
Discrepancies in bioactivity data (e.g., anti-tubercular IC50 values) may arise from assay variability or structural modifications. Strategies include:
- Comparative SAR studies : Systematically alter substituents (e.g., replace bromophenyl with fluorophenyl) and test against standardized assays. For instance, derivatives with electron-withdrawing groups (e.g., -CF3) show enhanced activity in Mycobacterium tuberculosis models .
- Data normalization : Use internal controls (e.g., rifampicin) and report activity as fold-change relative to a baseline. A study comparing experimental vs. predicted anti-TB activity (e.g., compound 13: Δ = -0.018790) highlights the need for computational validation .
- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, Sigma-Aldrich rare chemical libraries) to identify trends .
Advanced: What computational strategies predict the binding affinity of this compound with target proteins?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Tyr158) and hydrophobic interactions with dimethoxyphenyl groups .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Parameters such as RMSD (<2.0 Å) and binding free energy (MM-PBSA calculations) validate predictions .
- QSAR models : Train models using descriptors like logP, polar surface area (PSA), and H-bond donors. For example, derivatives with PSA <90 Ų exhibit better membrane permeability .
Advanced: How should researchers design stability studies for this compound under varying conditions?
Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Similar quinoline derivatives decompose above 250°C, with mass loss correlating to methoxy group degradation .
- Photostability : Expose solid samples to UV light (λ = 254 nm) for 72 hours. Monitor degradation via HPLC; dimethoxyphenyl groups may undergo demethylation, forming quinone intermediates .
- Hydrolytic stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 1 week. Carboxamide bonds are generally stable, but ester-containing analogs may hydrolyze faster .
Basic: What are the safety protocols for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Spill management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .
- Storage : Keep in airtight containers under inert gas (argon) at -20°C to prevent oxidation. Stability in DMSO solutions should be validated weekly via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
